This compound is classified as a thiadiazole derivative with a structural formula that incorporates both pyrazole and thiadiazole rings. Its molecular formula is with a molecular weight of approximately 289.36 g/mol. The IUPAC name for this compound is N-(1,3-dimethylpyrazol-4-yl)-5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine.
The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The initial steps often include the reaction of 1,3-dimethyl-1H-pyrazole with thiocarbonyl compounds or isothiocyanates to form the thiadiazole ring.
In an industrial context, large-scale batch reactors are utilized for the synthesis of this compound. The reaction conditions are meticulously controlled to ensure high yields and minimize impurities.
The molecular structure of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.36 g/mol |
| IUPAC Name | N-(1,3-dimethylpyrazol-4-yl)-5-[...]-thiadiazol-2-amine |
| InChI | InChI=1S/C12H15N7S/c1... |
| Canonical SMILES | CC1=NN(C=C1)CC2=NN=C(S2)NC3=CN(N=C3C)C |
The compound exhibits a five-membered thiadiazole ring fused with a pyrazole ring structure. The presence of nitrogen atoms in both rings contributes to its potential biological activity and reactivity.
5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical transformations:
The mechanism of action for 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific biological targets such as enzymes or receptors. For instance:
The antileishmanial properties are hypothesized to involve the inhibition of dihydrofolate reductase enzyme activity. This inhibition disrupts folate metabolism in the parasite, leading to reduced viability .
5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several notable applications:
This approach leverages in situ-generated nitrile imines as 1,3-dipoles reacting with pyrazole-derived enones. Key steps include:
Table 1: Cycloaddition Optimization Parameters
| Condition | Time | Yield (%) | Key Advantage |
|---|---|---|---|
| Conventional | 10–15 h | 66–70 | No specialized equipment |
| Microwave | 4–10 min | 84–90 | Reduced side products, higher regioselectivity |
Thiosemicarbazide derivatives serve as linchpins for thiadiazole ring formation:
Direct coupling strategies focus on pre-formed heterocyclic units:
Elimination drives aromatization in cycloadducts:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: